

An In-depth Technical Guide to 3,4,5-Trimethoxyaniline

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Compound of Interest

Compound Name: 3,4,5-Trimethoxyaniline

Cat. No.: B125895

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxyaniline is a tri-substituted aromatic amine that serves as a crucial building block in synthetic organic chemistry. Its unique structure, featuring a benzene ring functionalized with an amino group and three methoxy groups, imparts specific chemical properties that make it a valuable intermediate in the synthesis of a wide array of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications, particularly in the pharmaceutical sector. It is noted for its role as a precursor to novel anticancer agents and is described as having sympatholytic activity.[1]

Chemical and Physical Properties

The fundamental properties of **3,4,5-Trimethoxyaniline** are summarized below. The presence of three electron-donating methoxy groups enhances the compound's reactivity and influences its solubility profile.[2]

Identifiers and General Properties

A compilation of the key identifiers and physical characteristics for **3,4,5-Trimethoxyaniline** is presented in Table 1.

Table 1: General Properties and Identifiers of **3,4,5-Trimethoxyaniline**

Property	Value	Citation(s)
CAS Number	24313-88-0	[1][3]
Molecular Formula	C ₉ H ₁₃ NO ₃	[2][4]
Molecular Weight	183.21 g/mol	[2][4]
Appearance	Off-white to beige-brown, grey, or pink crystalline powder	[1][5]
Melting Point	110-113 °C	[1]
Boiling Point	~317 °C (rough estimate)	
Purity	≥97%	
IUPAC Name	3,4,5-trimethoxyaniline	[3]
Synonyms	3,4,5-Trimethoxybenzenamine, Aniline, 3,4,5-trimethoxy-	[3]

Solubility Profile

While precise quantitative data is not extensively published, the solubility characteristics are well-understood qualitatively. The compound is sparingly soluble to insoluble in water.[4][5] However, its methoxy groups contribute to good solubility in a range of organic solvents, which is advantageous for its use in synthetic reactions.[6] An illustrative solubility profile is provided in Table 2.

Table 2: Illustrative Solubility Data for **3,4,5-Trimethoxyaniline**

Solvent Class	Solvent	Predicted Solubility	Notes
Protic Solvents	Ethanol, Methanol	High	Expected to be highly soluble due to polarity and potential H-bonding.
Aprotic Polar	DMSO, DMF	High	Excellent solvents for a wide range of polar organic compounds.
Ethereal	Tetrahydrofuran (THF)	Good	Often used as a reaction solvent for similar compounds.
Chlorinated	Dichloromethane	Moderate to High	Commonly used for extraction and chromatography.
Aqueous	Water	Sparingly Soluble	[5]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of **3,4,5-Trimethoxyaniline** are crucial for its application in research and development.

Synthesis Protocols

Two primary routes for the synthesis of **3,4,5-Trimethoxyaniline** are detailed below.

Protocol 1: Reduction of 1,2,3-Trimethoxy-5-nitrobenzene

This method involves the chemical reduction of a nitro-aromatic precursor.[1]

- Materials: 1,2,3-trimethoxy-5-nitrobenzene (6.64 g, 31.2 mmol), Ethanol (250 mL), 10% Palladium on carbon (300 mg), 85% Hydrazine hydrate (5.7 mL).
- Procedure:
 - Dissolve 1,2,3-trimethoxy-5-nitrobenzene in ethanol in a round-bottom flask.

- Carefully add the palladium on carbon catalyst to the solution.
- Add hydrazine hydrate to the mixture.
- Heat the reaction mixture to reflux. Gas evolution should be observed. Continue refluxing for 1 hour after gas release ceases.
- Monitor the reaction to completion (e.g., by TLC).
- Cool the mixture to room temperature.
- Remove the palladium catalyst by filtration through a pad of celite.
- Evaporate the solvent from the filtrate under reduced pressure to yield the product.
- Expected Outcome: A white solid of **3,4,5-trimethoxyaniline** with a high yield (approx. 96%).
[\[1\]](#)

Protocol 2: Hofmann Rearrangement from 3,4,5-Trimethoxybenzoic Acid

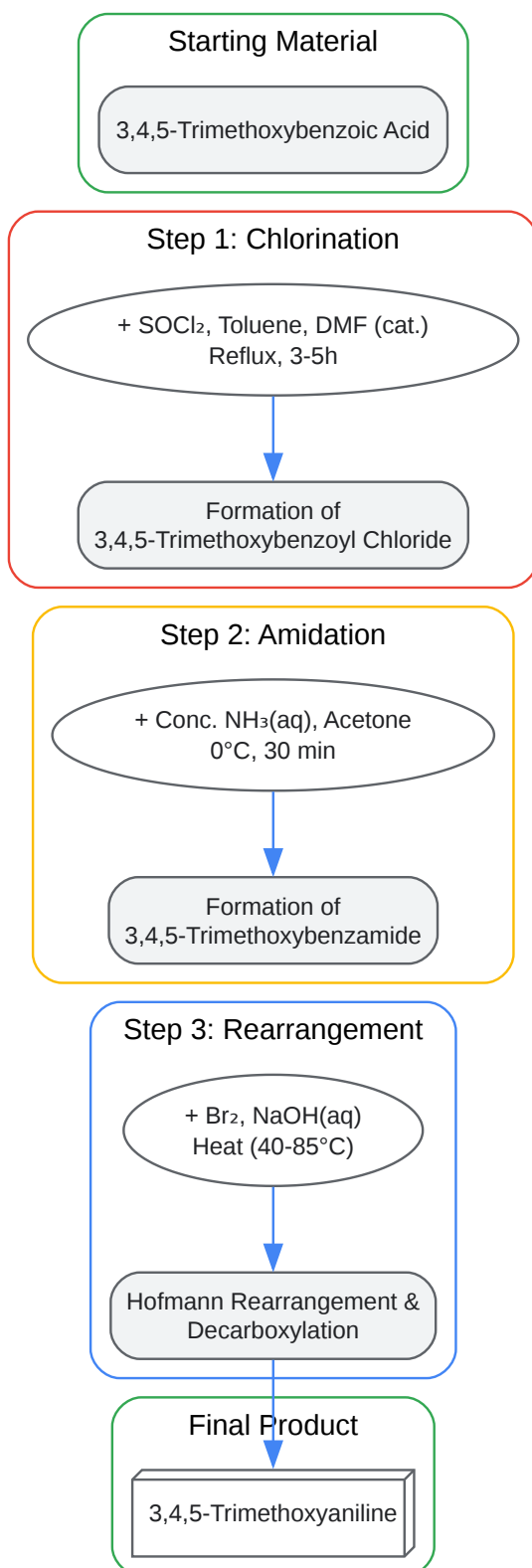
This multi-step synthesis proceeds via acid chloride and amide intermediates.

- Step A: Synthesis of 3,4,5-Trimethoxybenzoyl Chloride
 - Materials: 3,4,5-Trimethoxybenzoic acid, Thionyl chloride (SOCl₂), Toluene, DMF (catalyst).
 - Procedure: Combine 3,4,5-trimethoxybenzoic acid with toluene and a catalytic amount of DMF. Add thionyl chloride and heat the mixture to reflux for 3-5 hours. Remove excess solvent and SOCl₂ under vacuum to obtain the crude acid chloride.
- Step B: Synthesis of 3,4,5-Trimethoxybenzamide
 - Materials: 3,4,5-Trimethoxybenzoyl chloride, concentrated aqueous ammonia, acetone.
 - Procedure: Dissolve the crude acid chloride in acetone and cool to 0°C in an ice bath. Slowly add concentrated aqueous ammonia with vigorous stirring. Continue stirring for 30

minutes. Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the amide.

- Step C: Hofmann Rearrangement to **3,4,5-Trimethoxyaniline**
 - Materials: 3,4,5-Trimethoxybenzamide, Sodium hydroxide (NaOH), Bromine (Br₂), Water.
 - Procedure: Prepare a cold solution of NaOH and Br₂ in water. Add the 3,4,5-trimethoxybenzamide portion-wise while keeping the temperature low. After the addition is complete, warm the mixture to facilitate the rearrangement (e.g., 40°C), followed by a decarboxylation step at a higher temperature (e.g., 85°C). Cool the reaction mixture and collect the precipitated **3,4,5-trimethoxyaniline** by filtration.

The workflow for the Hofmann rearrangement synthesis is visualized below.



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Synthesis workflow via Hofmann Rearrangement.

Analytical Protocols

Standard analytical techniques are used to confirm the identity and purity of the synthesized compound.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: Dissolve the sample in a deuterated solvent (e.g., DMSO- d_6 or CDCl_3). Characteristic peaks for the aromatic protons (a singlet around 5.9-6.2 ppm), the amino protons (a broad singlet), and the methoxy protons (two singlets, one for the C4-methoxy and one for the C3/C5-methoxys) should be observed. For example, in DMSO- d_6 , peaks may appear at δ 5.86 (s, 2H, Ar-H), 4.82 (br, 2H, NH_2), 3.64 (s, 6H, $2\times\text{OCH}_3$), and 3.50 (s, 3H, $1\times\text{OCH}_3$).^[1]
 - ^{13}C NMR: The spectrum will show distinct signals for the aromatic carbons and the methoxy carbons.
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Acquire the spectrum using a KBr pellet or an ATR accessory. Key peaks include N-H stretching vibrations for the primary amine (around 3300-3500 cm^{-1}), C-H stretching for the aromatic ring and methyl groups (around 2800-3100 cm^{-1}), C=C stretching for the aromatic ring (around 1500-1600 cm^{-1}), and prominent C-O stretching for the methoxy groups (around 1000-1300 cm^{-1}).
- Mass Spectrometry (MS):
 - Typically performed using Gas Chromatography-Mass Spectrometry (GC-MS). The mass spectrum will show the molecular ion peak (M^+) at $m/z = 183$, confirming the molecular weight.

Biological Activity and Applications

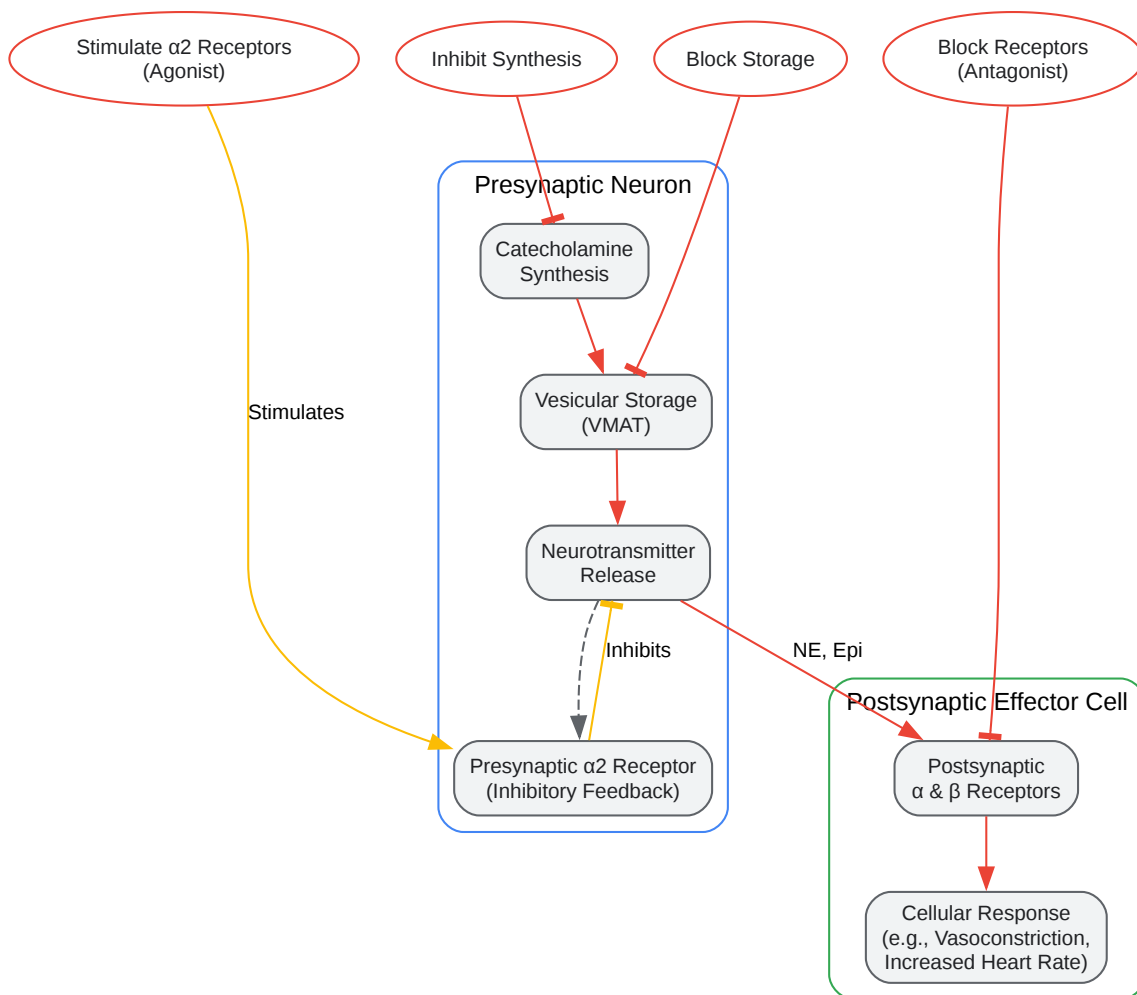
3,4,5-Trimethoxyaniline is primarily utilized as a versatile intermediate in the development of pharmaceuticals and other fine chemicals.^{[2][6]}

Role in Drug Discovery

The trimethoxyphenyl moiety is a key pharmacophore in many biologically active compounds. **3,4,5-Trimethoxyaniline** is a precursor for a novel class of anticancer agents.[1] The structural motif is found in tubulin polymerization inhibitors, which are a major class of chemotherapeutics. The compound serves as a starting material for synthesizing more complex molecules that target specific biological pathways.[2]

Sympatholytic Activity

The compound has been described as a tri-substituted aniline derivative with sympatholytic activity.[1] Sympatholytic (or antiadrenergic) agents oppose the effects of the sympathetic nervous system by interfering with the action of catecholamines like epinephrine and norepinephrine. The general mechanisms of such agents are depicted below.



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General mechanisms of sympatholytic agents.

Safety and Handling

3,4,5-Trimethoxyaniline should be handled with appropriate safety precautions in a laboratory setting.

- Hazards: Causes skin and serious eye irritation. May cause respiratory irritation. It may be harmful if swallowed, in contact with skin, or if inhaled.[4]
- Personal Protective Equipment (PPE): Wear protective gloves, eye protection (safety glasses or goggles), and a lab coat. Use a dust mask or handle in a fume hood to avoid inhalation of the powder.
- Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container, away from oxidizing agents.[6]

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